1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a nitro group and a methyl group attached to the phenyl ring.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Preparation Methods
The synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methyl-2-nitrobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the cyclization of N-(4-methyl-2-nitrophenyl)amino acids under acidic conditions .
Industrial production methods may involve the optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and the development of more efficient catalysts .
Chemical Reactions Analysis
1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(4-methyl-2-aminophenyl)pyrrolidin-2-one, while oxidation of the methyl group produces 1-(4-carboxy-2-nitrophenyl)pyrrolidin-2-one .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one and its derivatives involves interactions with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and the nature of the interaction .
Comparison with Similar Compounds
1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)pyrrolidin-2-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(4-Nitrophenyl)pyrrolidin-2-one: Lacks the methyl group, which affects its steric properties and interactions with molecular targets.
1-(4-Methyl-2-nitrophenyl)pyrrolidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(10(7-8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHURAQOGOUTZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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